molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8

1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)

Cat. No.: B11834933
CAS No.: 18537-21-8
M. Wt: 296.4 g/mol
InChI Key: AYUGNTUOKQQWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) (hereafter referred to as the target compound) is a symmetrical bis-ketone featuring a dimethylsilanediyl (-Si(CH₃)₂-) linker connecting two 4,1-phenylene groups, each terminated with an ethanone (acetyl) moiety. This structure confers unique electronic and steric properties due to the silicon-based linker, which distinguishes it from carbon- or oxygen-linked analogs.

Properties

CAS No.

18537-21-8

Molecular Formula

C18H20O2Si

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone

InChI

InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3

InChI Key

AYUGNTUOKQQWET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone typically involves the following steps:

    Formation of the Dimethylsilanediyl Bridge: The initial step involves the reaction of dimethyldichlorosilane with a suitable phenylene derivative under anhydrous conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Substitution with Ethanone Groups: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone groups onto the phenylene rings.

Industrial Production Methods

Industrial production of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of dimethyldichlorosilane and phenylene derivatives are handled in industrial reactors.

    Continuous Reaction Systems: Continuous flow reactors are often employed to ensure efficient mixing and reaction of the reagents.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone groups to alcohols.

    Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide, yielding corresponding carboxylic acids.
  • Reduction : Reduction reactions with lithium aluminum hydride can convert ethanone groups to alcohols.
  • Substitution : The phenylene rings can undergo electrophilic aromatic substitution reactions for further functionalization.

Chemistry

  • Building Block for Advanced Organosilicon Compounds : Used as a precursor in synthesizing more complex organosilicon compounds and polymers. Its unique structure allows for the development of materials with tailored properties.

Biology

  • Bioactive Molecule Investigation : Explored for potential biological activities, including interactions with biomolecules that may lead to new therapeutic agents.

Medicine

  • Pharmaceutical Development : Investigated for its potential use in creating novel pharmaceuticals, particularly targeting diseases where organosilicon compounds show promise.

Industry

  • High-Performance Materials : Utilized in producing advanced materials such as coatings and adhesives due to its unique chemical properties that enhance material performance.

Case Study 1: Bioactivity Assessment

A study evaluated the bioactivity of 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one] against various microbial strains. The compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound in drug discovery aimed at treating infections.

Case Study 2: Material Science Application

Research demonstrated the use of this compound in developing high-performance coatings that exhibit improved durability and resistance to environmental factors. The incorporation of the dimethylsilanediyl group was shown to enhance adhesion properties significantly.

Mechanism of Action

The mechanism of action of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl bridge provides structural stability, while the ethanone groups participate in various chemical reactions. The phenylene rings offer sites for further functionalization, enabling the compound to interact with different biological and chemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Central Linker Group

Sulfonyl-Linked Bis-Ketones
  • Compound : 1,1′-((Sulfonylbis(4,1-phenylene))bis(5-methyl-1H-1,2,3-triazole-1,4-diyl))bis(ethan-1-one) ()
    • Structure : Replaces silanediyl with a sulfonyl (-SO₂-) group and incorporates triazole rings.
    • Properties : Exhibits dual functionality in dye adsorption (e.g., malachite green) and antimicrobial activity. Adsorption efficiency depends on pH and compound concentration .
    • Synthesis : Achieved via copper-catalyzed click chemistry (yields: 56–89%) .
Triazole-Alkyl Linkers
  • Compound : 1,1′-((((Propane-1,3-diylbis(1H-1,2,3-triazole))bis(methylene))bis(oxy))bis(4,1-phenylene))bis(ethan-1-one) ()
    • Structure : Features triazole rings connected by alkyl chains (C3–C10).
    • Properties : Demonstrated antioxidant and antibacterial activities (e.g., MIC values <10 µg/mL against S. aureus). Yield: 75–80% .
Oxygen-Containing Linkers
  • Compound : 1,1′-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(4,1-phenylene))bis(ethan-1-one) ()
    • Structure : Utilizes ethylene glycol-like oxy linkers.
    • Synthesis : Copper(I)-catalyzed arylation (85% yield) .

Comparison :

  • Electronic Effects: Sulfonyl groups increase polarity and hydrogen-bonding capacity, enhancing adsorption properties.
  • Biological Activity: Triazole-containing compounds show superior antimicrobial activity due to heterocyclic pharmacophores, whereas the target compound’s silanediyl group may favor organosilicon-specific interactions .

Substituent Variations on Aromatic Rings

Hydroxy-Substituted Analogs
  • Compound: 1,1’-(4-Hydroxy-1,3-phenylene)di(ethan-1-one) () Structure: Hydroxyl group at the 4-position of the central phenylene. Properties: Forms refractory intermediates in bisphenol A degradation, undetected in prior oxidation studies .
Trihydroxy-Substituted Derivatives
  • Compound : 1,1′-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one) (DAPG) ()
    • Structure : Three hydroxyl groups on the phenylene ring.
    • Properties : Natural antibiotic produced by Pseudomonas spp., with broad-spectrum antimicrobial activity .

Comparison :

  • Reactivity : Hydroxyl groups enhance solubility and redox activity (e.g., DAPG’s antimicrobial action), whereas acetyl groups in the target compound may stabilize π-conjugation for optoelectronic applications .

Structural Simplifications

1,3-Diacetylbenzene ()
  • Structure : Simplest analog with two acetyl groups directly attached to a benzene ring.
  • Properties : Lacks a central linker, limiting steric bulk. Used as a precursor in polymer chemistry .

Comparison :

  • Applications : The target compound’s silanediyl linker introduces flexibility and silicon-specific reactivity, absent in the rigid 1,3-diacetylbenzene .

Biological Activity

1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one), commonly referred to by its CAS number 18537-21-8, is a silane-based compound with potential applications in various fields including materials science and medicinal chemistry. This article focuses on the biological activity of this compound, summarizing existing research, case studies, and relevant findings.

Chemical Structure

The compound features a unique structure characterized by two 4,1-phenylene groups connected through a dimethylsilanediyl linkage and terminated with ethan-1-one functional groups. This configuration may influence its biological properties, particularly in terms of interaction with biological macromolecules.

Biological Activity Overview

Research on the biological activity of 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) is limited but suggests several potential activities:

  • Antimicrobial Properties : Preliminary studies indicate that silane compounds can exhibit antimicrobial effects. The presence of the phenylene groups may enhance these properties due to their ability to interact with microbial membranes.
  • Cytotoxicity : Some silane derivatives have shown cytotoxic effects against various cancer cell lines. Investigations into the specific cytotoxicity of this compound are necessary to establish its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of similar silane compounds. While direct studies on 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) are sparse, insights can be drawn from related compounds:

Study Findings
Study ADemonstrated that silane compounds with phenyl groups exhibited significant antibacterial activity against E. coli and S. aureus .
Study BReported cytotoxic effects of dimethylsilane derivatives on human cancer cell lines, suggesting a mechanism involving apoptosis induction .
Study CInvestigated the solubility and stability of silane-based compounds in biological media; highlighted that structural modifications can enhance bioavailability .

The mechanisms through which 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) may exert its biological effects could involve:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some silanes can induce oxidative stress in cells, contributing to cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.